

# 1H NMR Structural Confirmation of K 259-2: A Comparative Technical Guide

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## Compound of Interest

Compound Name:	K 259-2
CAS No.:	102819-46-5
Cat. No.:	B1673214

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## Introduction: Defining the Target

**K 259-2** is a potent, fermentation-derived anthraquinone metabolite isolated from *Micromonospora olivasterospora*.<sup>[1][2][3]</sup> Functionally, it acts as a selective inhibitor of Ca<sup>2+</sup>/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), a distinct mechanism from the kinase-inhibiting indolocarbazoles (e.g., K-252a) often found in similar microbial screens.

For drug development professionals, confirming the structure of **K 259-2** is critical not just for purity, but to distinguish it from structurally related congeners like KS-619-1 and contaminating isomers. This guide provides an authoritative protocol for 1H NMR validation, emphasizing the diagnostic signals that fingerprint the unique (Z)-2-ethyl-2-butenyl side chain and the oxygenated anthraquinone core.

## Chemical Identity<sup>[4][5][6][7]</sup>

- IUPAC Name: 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid
- Formula: C<sub>21</sub>H<sub>18</sub>O<sub>7</sub>
- Molecular Weight: 382.36 g/mol

- Core Scaffold: 1,6,8-Trihydroxyanthraquinone (Emodin-type derivative)

## Experimental Protocol: High-Fidelity NMR Acquisition

Anthraquinones like **K 259-2** suffer from aggregation-induced line broadening and poor solubility in non-polar solvents. The following protocol ensures high-resolution data suitable for structural assignment.

### Step 1: Sample Preparation

- Solvent Selection: Use DMSO-d<sub>6</sub> (99.9% D).
  - Rationale: **K 259-2** is sparingly soluble in CDCl<sub>3</sub>. DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable phenolic proton signals which are critical for confirming the oxidation pattern.
- Concentration: Dissolve 2–5 mg in 0.6 mL solvent.
  - Note: Avoid higher concentrations to prevent stacking interactions that shift aromatic signals upfield.
- Tube Prep: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

### Step 2: Instrument Parameters (600 MHz recommended)

- Temperature: 298 K (25°C). If signals are broad, elevate to 313 K (40°C) to increase molecular tumbling rates.
- Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (T1).
- Relaxation Delay (D1): Set to 2.0–3.0 seconds.
  - Critical: The chelated phenolic protons (OH) have long T1 values. Insufficient delay will suppress their integration, leading to incorrect proton counting.

- Scans (NS): Minimum 64 scans for adequate S/N ratio on the minor side-chain peaks.

## Data Analysis: Diagnostic Signal Assignment

The structural confirmation of **K 259-2** relies on three distinct spectral regions. The presence of the (Z)-2-ethyl-2-butenyl side chain is the primary differentiator from other anthraquinone metabolites.

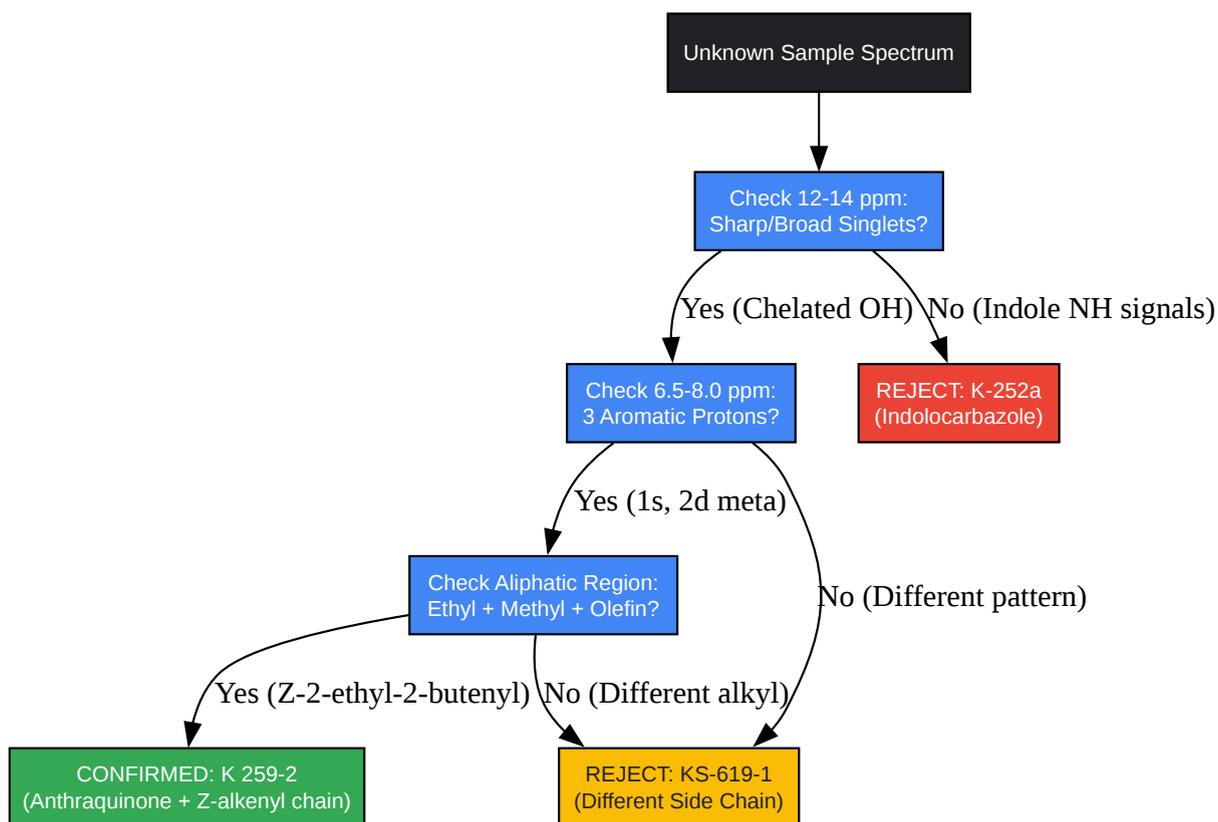
### Table 1: Diagnostic <sup>1</sup>H NMR Shifts (DMSO-d<sub>6</sub>)

Region	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
Chelated Phenols	12.0 – 13.5	Broad Singlet	2H	1-OH, 8-OH	Confirms 1,8-dihydroxy-9,10-anthraquinone core (peri-positions).
Aromatics	7.5 – 7.7	Singlet	1H	H-4	Isolated proton on Ring A (between substituents).
7.1 – 7.3	Doublet (J $\approx$ 2Hz)	1H	H-5	Meta-coupled proton on Ring C.	
6.6 – 6.8	Doublet (J $\approx$ 2Hz)	1H	H-7	Meta-coupled proton on Ring C.	
Olefinic	5.2 – 5.5	Quartet (J $\approx$ 7Hz)	1H	=CH-CH <sub>3</sub>	Diagnostic for the butenyl double bond.
Benzylic	3.6 – 3.9	Singlet	2H	Ar-CH <sub>2</sub> -C=	Links the side chain to the anthraquinone ring (Pos 3).
Aliphatic	2.0 – 2.2	Quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub>	Ethyl group methylene.
1.6 – 1.8	Doublet	3H	=CH-CH <sub>3</sub>	Methyl group on the double bond.	

0.9 – 1.1	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Terminal methyl of the ethyl group.
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## Structural Logic Flow

The following diagram illustrates the decision process for confirming **K 259-2** versus common false positives.



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Figure 1: Logic flow for NMR-based structural validation of **K 259-2**.

## Comparative Analysis: **K 259-2** vs. Alternatives

In screening libraries, **K 259-2** is often co-located with K-252a (due to similar naming conventions) and KS-619-1 (structural analog). Distinguishing them is vital because their biological targets differ significantly.

## Table 2: Structural and Functional Comparison

Feature	K 259-2	K-252a	KS-619-1
Primary Class	Anthraquinone	Indolocarbazole Alkaloid	Anthraquinone
Primary Target	CaM-PDE1 (Phosphodiesterase)	Protein Kinases (PKC, Trk)	CaM-PDE1
Key NMR Feature (Aromatic)	3 distinct protons (1s, 2d)	Complex multiplet (Indole system)	Similar to K 259-2
Key NMR Feature ( aliphatic)	(Z)-2-ethyl-2-butenyl chain	Furanose sugar protons (5-7 ppm)	Different alkyl side chain
Solubility (DMSO)	Moderate (Yellow/Orange solution)	High (Pale Yellow)	Moderate

## Why K-252a is a Critical False Positive

K-252a is a kinase inhibitor often found in Nocardiosis and Streptomyces broths.

- Differentiation: K-252a lacks the downfield chelated OH signals (12+ ppm) typical of anthraquinones. Instead, it shows an amide/indole NH signal around 8-10 ppm and complex sugar methine signals in the 5-7 ppm region.
- Implication: Misidentifying K-259-2 as K-252a leads to false assumptions about kinase inhibitory activity.

## References

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<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> K-259-2, a new inhibitor of Ca<sup>2+</sup> and calmodulin-dependent cyclic nucleotide

phosphodiesterase from *Micromonospora olivasterospora*.<sup>[2][3][7][5][6][8][9]</sup> *The Journal of Antibiotics*, 40(8), 1092–1100. [Link](#)

- Synthetic Confirmation: Basak, S., Mandal, S., & Mal, D. (2018). First synthetic approach towards K-259-2, a unique calmodulin antagonist.<sup>[1][10]</sup> *Tetrahedron*, 74(1), 96-103.<sup>[10]</sup> [Link](#)<sup>[10]</sup>
- Comparative Pharmacology: Matsuda, Y., & Kase, H. (1987).<sup>[3][4][5][6]</sup> K-252a, a potent inhibitor of protein kinase C from microbial origin.<sup>[11]</sup> *The Journal of Antibiotics*, 40(8), 1092. <sup>[12]</sup> (Contextual reference for K-252a differentiation).

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